Ethyl 2-bromo-3-oxo-3-phenylpropanoate physical properties
Ethyl 2-bromo-3-oxo-3-phenylpropanoate physical properties
Content Type: Technical Whitepaper & Operational Guide
Subject: CAS 55919-47-6 |
Executive Summary
Ethyl 2-bromo-3-oxo-3-phenylpropanoate (also known as Ethyl
This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and handling requirements.[1] Warning: This compound is a potent lachrymator and skin irritant.[1] All protocols described herein require the use of a fume hood and appropriate PPE.[1]
Chemical Identity & Structural Analysis[1][2][3]
The compound exists in equilibrium between its keto and enol forms, though the electron-withdrawing bromine atom significantly influences this tautomerization.[1]
| Attribute | Specification |
| IUPAC Name | Ethyl 2-bromo-3-oxo-3-phenylpropanoate |
| Common Synonyms | Ethyl |
| CAS Number | 55919-47-6 |
| Molecular Formula | |
| Molecular Weight | 271.11 g/mol |
| SMILES | CCOC(=O)C(Br)C(=O)c1ccccc1 |
| Structural Class |
Physical Properties & Characterization
The following data aggregates experimental values and high-confidence predictive models essential for process engineering.
Table 1: Physicochemical Profile[1][3][11]
| Property | Value | Context/Conditions |
| Physical State | Viscous Liquid | At Standard Temperature & Pressure (STP) |
| Boiling Point | 135–137 °C | @ 1 mmHg (Vacuum Distillation Required) |
| Density | Predicted @ 20°C | |
| Refractive Index | Predicted | |
| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, Toluene |
| Solubility | Insoluble/Decomposes | Water (Slow hydrolysis) |
| Stability | Light & Moisture Sensitive | Store under inert gas (Ar/ |
Spectral Signature (Diagnostic)[1]
-
NMR (
): The methine proton ( ) typically appears as a singlet in the range of 5.6 – 6.0 ppm .[1] The aromatic protons appear as a multiplet at 7.4 – 8.0 ppm , and the ethyl group shows a characteristic quartet ( 4.[1]2) and triplet ( 1.2).[1] -
IR Spectroscopy: Distinct carbonyl stretches.[1] The ketone (
) appears around 1680–1690 (conjugated with phenyl), while the ester ( ) appears at 1730–1745 .[1]
Synthesis & Mechanistic Insight
The synthesis of Ethyl 2-bromo-3-oxo-3-phenylpropanoate is a classic electrophilic
Core Protocol: Bromination of Ethyl Benzoylacetate
Reagents: Ethyl benzoylacetate (1.0 eq), Bromine (
-
Preparation: Dissolve ethyl benzoylacetate in dry DCM under an inert atmosphere (
). Cool the solution to 0–5°C using an ice bath. Causality: Low temperature prevents poly-bromination and suppresses hydrolysis.[1] -
Addition: Add elemental bromine (
) dropwise over 30 minutes.-
Visual Cue: The red-brown color of bromine should dissipate rapidly upon contact with the solution, indicating consumption.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with saturated
(to neutralize HBr byproduct) followed by brine. Dry over and concentrate in vacuo. -
Purification: Vacuum distillation is preferred due to thermal instability.[1]
Mechanistic Pathway (Graphviz Visualization)[1]
Figure 1: Mechanistic pathway of acid-catalyzed
Reactivity & Applications: The Hantzsch Synthesis[1]
The primary utility of this compound lies in its ability to form 1,3-thiazoles.[1] The bromine atom acts as a leaving group while the ketone and ester functionalities provide electrophilic centers.[1]
Protocol: Synthesis of 2-Amino-4-phenylthiazole-5-carboxylate
Reagents: Ethyl 2-bromo-3-oxo-3-phenylpropanoate, Thiourea, Ethanol.[1]
-
Mixing: Dissolve 1.0 eq of the bromo-ester in absolute ethanol.
-
Condensation: Add 1.1 eq of thiourea.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Isolation: Cool to RT. The product often precipitates as the hydrobromide salt.[1] Neutralize with ammonium hydroxide to isolate the free base.[1]
Workflow Diagram (Graphviz Visualization)
Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis using the target compound.
Handling, Stability & Safety (Critical)
Hazards[1][5][8][10][11]
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing.[1] Do not open outside a fume hood.
-
Corrosive: Causes skin burns and serious eye damage (GHS H314/H318).[1]
-
Respiratory Irritant: Inhalation may cause mucosal inflammation (H335).[1]
Storage Protocol
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Hygroscopic and sensitive to oxidation.[1] Store under Argon or Nitrogen.[1]
-
Container: Amber glass with Teflon-lined caps to prevent photochemical decomposition.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Ethyl 2-bromo-3-oxo-3-phenylpropanoate Product Sheet. Retrieved from [1]
-
PubChem. (2025).[1] Ethyl 2-bromo-3-phenylpropanoate Compound Summary. (Note: Structural analog data used for toxicity modeling).[1] Retrieved from [1]
-
ChemicalBook. (2025).[1][2] Ethyl 2-bromo-3-oxo-3-phenylpropanoate Synthesis & Properties. Retrieved from [1]
-
Organic Syntheses. (n.d.). General procedures for alpha-bromination of beta-keto esters. (Reference for mechanistic grounding). Retrieved from [1]
